4-Morpholino-3-(trifluoromethyl)aniline
Overview
Description
“4-Morpholino-3-(trifluoromethyl)aniline” is an organic compound with the molecular formula C11H13F3N2O . It is a derivative of trifluoromethylaniline . The compound is used in various scientific studies, including drug development, organic synthesis, and materials science.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a morpholino group attached to an aniline ring, which also carries a trifluoromethyl group . The average mass of the molecule is 246.229 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 246.23 . The compound has a boiling point of 316.1±42.0 C at 760 mmHg .Scientific Research Applications
Chemistry of Polyhalogenodiazabutadienes : This study details the reaction of 4-aryl-1,1,4-trichloro-2,3-diazabutadienes with aniline, forming new 3-anilino-5-aryl-4-phenyl-1,2,4-triazoles. This indicates applications in the synthesis of triazole derivatives, which are important in pharmaceutical chemistry (O'halloran & Scott, 1972).
Synthesis of Linezolid-like Molecules : This paper describes the preparation of 3-Fluoro-4-(morpholin-4-yl)aniline and its conversion to various compounds with antimicrobial properties, indicating its use in developing antitubercular agents (Başoğlu, Yolal, Demirba, & Bektaş, 2012).
Optimization of Src Kinase Inhibitors : This research explores the optimization of 4-phenylamino-3-quinolinecarbonitriles as inhibitors of Src kinase activity, a key target in cancer therapy. The study includes the modification of the 4-anilino group, showing potential applications in cancer treatment (Boschelli et al., 2001).
Antiproliferative and Apoptotic Effects of S-Triazine Dipeptide Series : This study evaluates compounds containing morpholine and anilines for their anticancer activity against various cancer cell lines, highlighting the potential of such compounds in cancer research (Malebari et al., 2021).
Aryl Morpholino Triazenes in Cancer Research : The study describes aryl morpholino triazenes as inhibitors of cytochrome P450 enzymes, which are relevant in cancer prevention and treatment (Lee et al., 2016).
Synthesis and Antitumor Activity of Indazole Derivatives : This research involves synthesizing a compound using 4-morpholino-1H-indazol-3-amine and investigating its antitumor activity, showing applications in developing cancer therapeutics (Ji et al., 2018).
Synthesis and Antimicrobial Activity of Quinoline Derivatives : This paper discusses the design and synthesis of quinoline derivatives with 4-morpholino aniline and their antimicrobial activities, suggesting applications in developing new antimicrobial agents (Subhash & Bhaskar, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It is often used in the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that its primary targets could be the organoboron reagents used in this process.
Mode of Action
In the context of the suzuki–miyaura coupling reaction, it may interact with its targets through a process of transmetalation . This involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Given its use in the suzuki–miyaura coupling reaction, it may influence the pathways related to carbon–carbon bond formation .
Result of Action
Its use in the suzuki–miyaura coupling reaction suggests that it may facilitate the formation of carbon–carbon bonds .
Action Environment
The suzuki–miyaura coupling reaction, in which it is used, is known for its mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
4-morpholin-4-yl-3-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)9-7-8(15)1-2-10(9)16-3-5-17-6-4-16/h1-2,7H,3-6,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKWRSUBQVBAQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377925 | |
Record name | 4-Morpholino-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105316-06-1 | |
Record name | 4-Morpholino-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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